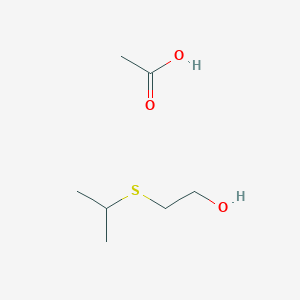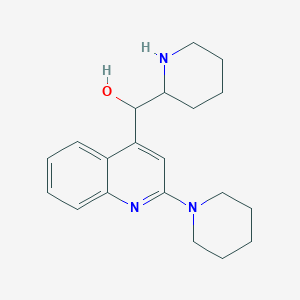
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant biological activity . The compound features a quinoline moiety, which is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol typically involves multi-step reactions. One common method includes the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives. These intermediates are then subjected to reductive amination and Grignard reactions to introduce the piperidine moieties .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthetic techniques to ensure efficiency and scalability. Methods such as one-pot multicomponent reactions (MCRs) and organophotocatalysis have been explored to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted piperidines and quinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperidine moiety is known to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. The quinoline ring system enhances the binding affinity and specificity towards the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A quinoline alkaloid with anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial properties.
Uniqueness
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol stands out due to its dual piperidine and quinoline structure, which imparts a unique combination of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Eigenschaften
CAS-Nummer |
5466-34-2 |
|---|---|
Molekularformel |
C20H27N3O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H27N3O/c24-20(18-10-4-5-11-21-18)16-14-19(23-12-6-1-7-13-23)22-17-9-3-2-8-15(16)17/h2-3,8-9,14,18,20-21,24H,1,4-7,10-13H2 |
InChI-Schlüssel |
MRRUZRQLJRYSEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


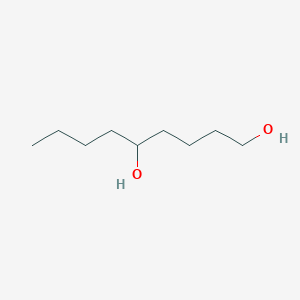
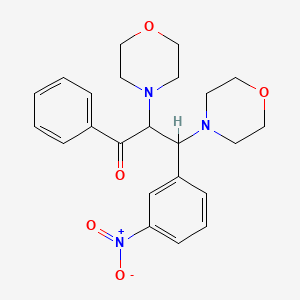
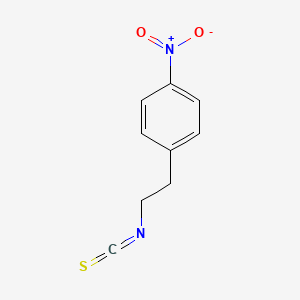
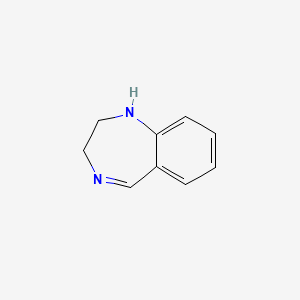
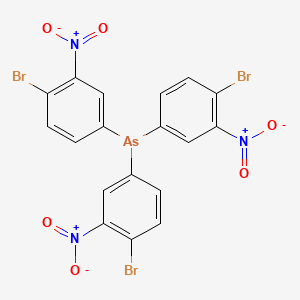
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)



silane](/img/structure/B14726699.png)


